molecular formula C12H16N4 B1469061 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1342074-21-8

3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B1469061
CAS No.: 1342074-21-8
M. Wt: 216.28 g/mol
InChI Key: DBROZJIAHFAWJP-UHFFFAOYSA-N
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Description

3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or activating enzymatic activity . Additionally, the imidazo[4,5-b]pyridine core can interact with nucleic acids, affecting processes such as DNA replication and transcription .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways . Furthermore, this compound can alter gene expression by binding to transcription factors or interacting with DNA . These interactions can lead to changes in cellular metabolism, including alterations in glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors or DNA . These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for evaluating its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity . These findings highlight the importance of monitoring the compound’s effects over time in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or altering gene expression . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and organ toxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester this compound, affecting its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

3-ethyl-2-pyrrolidin-3-ylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-16-11(9-5-7-13-8-9)15-10-4-3-6-14-12(10)16/h3-4,6,9,13H,2,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBROZJIAHFAWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1N=CC=C2)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
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3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
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3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
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3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
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3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 6
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3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.